4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
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Description
4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H23N3O4S2 and its molecular weight is 481.59. The purity is usually 95%.
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Biological Activity
4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide, identified by CAS Number 868675-97-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N4O4S2 with a molecular weight of 458.6 g/mol. The structure includes a naphtho[2,1-d]thiazole moiety which is known for various biological activities.
Property | Value |
---|---|
CAS Number | 868675-97-2 |
Molecular Formula | C21H22N4O4S2 |
Molecular Weight | 458.6 g/mol |
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, naphtho[2,1-d]thiazole derivatives have been reported to show potent antibacterial effects against various Gram-positive and Gram-negative bacteria. The compound may share these properties due to its structural similarity.
Anti-inflammatory Effects
The compound has been studied for its potential anti-inflammatory activity. Inhibitors targeting the NLRP3 inflammasome pathway have shown promise in reducing inflammation. Given that the compound contains a sulfamoyl group, it may interact with inflammatory pathways similarly to other sulfamoyl-containing compounds.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways or microbial resistance.
- Interaction with Cellular Receptors : The naphtho[2,1-d]thiazole moiety may interact with cellular receptors, modulating cellular responses.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluating the antimicrobial activity of naphtho[2,1-d]thiazole derivatives demonstrated effective inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that the compound may possess similar antimicrobial properties due to its structural components .
- Anti-inflammatory Research : Research on sulfamoyl benzamide derivatives indicated their potential as selective inhibitors for human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which play a role in inflammation. This suggests that the compound could also inhibit related pathways .
- Synthesis and Evaluation : A recent synthesis of sulfamoyl-benzamide derivatives showed promising results against various biological targets, indicating that modifications to the benzamide structure can enhance biological activity .
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-27(15-18-6-4-14-31-18)33(29,30)19-11-8-17(9-12-19)23(28)26-24-25-21-13-10-16-5-2-3-7-20(16)22(21)32-24/h2-3,5,7-13,18H,4,6,14-15H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAYSFODEHWLPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.